molecular formula C6H3F2N3 B2820316 1-Azido-3,5-difluorobenzene CAS No. 172289-63-3

1-Azido-3,5-difluorobenzene

Cat. No. B2820316
M. Wt: 155.108
InChI Key: HWZAUOAEASHHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642390B2

Procedure details

3,5-Difluoroaniline (64.5 g, 0.5 mol) is added to a solution of water (206 ml) and concentrated hydrochloric acid (116 ml). The resulting solution is stirred for 10 minutes and cooled to 0° C. A solution of sodium nitrate (37.4 g, 0.54 mol) in water (125 ml) is added in a dropwise manner. After being stirred for one hour, the mixture is filtered and the filtrate is cooled to 0° C. A solution of sodium azide (40.2 g, 0.62 mol) in water (125 ml) is added in a dropwise manner, and stirring is allowed to continue for 30 minutes. The reaction mixture is extracted with ether (3×250 ml), and the combined organic extracts are washed with saturated sodium bicarbonate solution (250 ml) and then brine (250 ml), and dried over sodium sulfate. Removal of the volatiles in vacuo affords pure title compound as a yellow liquid (70 g, 90%).
Quantity
64.5 g
Type
reactant
Reaction Step One
Quantity
116 mL
Type
reactant
Reaction Step One
Name
Quantity
206 mL
Type
solvent
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
40.2 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([F:9])[CH:8]=1)[NH2:5].Cl.[N+]([O-])([O-])=O.[Na+].[N-:16]=[N+:17]=[N-].[Na+]>O>[F:1][C:2]1[CH:3]=[C:4]([N:5]=[N+:16]=[N-:17])[CH:6]=[C:7]([F:9])[CH:8]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
64.5 g
Type
reactant
Smiles
FC=1C=C(N)C=C(C1)F
Name
Quantity
116 mL
Type
reactant
Smiles
Cl
Name
Quantity
206 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
37.4 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
40.2 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After being stirred for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate is cooled to 0° C
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
to continue for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with ether (3×250 ml)
WASH
Type
WASH
Details
the combined organic extracts are washed with saturated sodium bicarbonate solution (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (250 ml), and dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the volatiles in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)N=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.